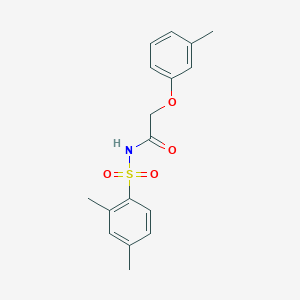

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide

Description

N-((2,4-Dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is a sulfonamide-substituted acetamide derivative characterized by a 2,4-dimethylphenylsulfonyl group and a meta-tolyloxy (3-methylphenoxy) substituent. The sulfonyl group enhances stability and bioavailability, while the aryloxy moiety contributes to receptor binding specificity .

Molecular Formula: C₁₇H₁₉NO₄S Molecular Weight: 333.40 g/mol Key Features:

- Sulfonamide backbone: Imparts resistance to enzymatic degradation.

- Aryloxy substituent: Modulates lipophilicity and target affinity.

- Dimethylphenyl group: Influences steric and electronic properties for optimized activity.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVSDMHSMPAWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the sulfonyl chloride: The starting material, 2,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 2,4-dimethylbenzenesulfonic acid with thionyl chloride.

Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(m-tolyloxy)acetamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

The compound exhibits significant biological activity attributed to its ability to interact with specific molecular targets. Key areas of interest include:

1. Anticancer Properties

Research indicates that N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MOLT-3 | 5.0 | Significant cytotoxicity |

| HuCCA-1 | 6.5 | Moderate cytotoxicity |

| HepG2 | 7.0 | Reduced cell viability |

These findings suggest its potential as an anticancer agent.

2. Anti-inflammatory Effects

Preliminary studies have shown that the compound may possess anti-inflammatory properties by modulating cytokine production. This could be beneficial in treating inflammatory diseases.

3. Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for neuroprotective activities, indicating that derivatives like this compound may also exhibit similar effects.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Cytotoxicity Study : A study synthesized various arylsulfonyl derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that modifications on the tetrahydroisoquinoline core significantly influenced biological activity.

- Mechanistic Insights : Research exploring the mechanism of action found that certain derivatives effectively inhibited enzymes involved in tumor growth pathways, suggesting a broader therapeutic potential for compounds structurally similar to this compound.

- Therapeutic Applications : A patent documented the use of related compounds in treating metabolic disorders through PPAR modulation, further indicating the potential for this compound in various therapeutic contexts.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide-Based Acetamides

Sulfonamide derivatives are pivotal in drug design due to their diverse bioactivities. The following analogs share structural motifs with the target compound:

Key Observations :

Aryloxy-Substituted Acetamides

Aryloxy moieties are critical for interactions with enzymes or receptors. Notable analogs include:

Key Observations :

Antimicrobial and Enzyme-Targeting Analogs

Acetamides with sulfonamide/thiophene motifs show notable bioactivity:

Key Observations :

- Thiophene-sulfonamide analogs (e.g., 4e, 4d) demonstrate stronger antibacterial activity than the target compound, likely due to enhanced membrane penetration from the thiophene ring .

- The target compound’s dimethylphenyl group may favor eukaryotic target selectivity (e.g., human enzymes) over prokaryotic systems.

Physicochemical and Functional Comparisons

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP* | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Target compound | 333.40 | ~3.2 (estimated) | 1 | 4 |

| WH7 | 283.73 | ~2.8 | 2 | 5 |

| 4e | 295.36 | ~2.5 | 1 | 5 |

| 602-UC | 214.65 | ~1.9 | 1 | 3 |

*LogP values estimated using fragment-based methods.

Functional Insights :

- Higher LogP in the target compound suggests improved membrane permeability compared to 602-UC but may limit solubility.

- The sulfonyl group increases hydrogen-bond acceptors, enhancing protein-binding capacity relative to non-sulfonylated analogs.

Biological Activity

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H19N1O3S1

- Molecular Weight : 321.39 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in various cellular processes. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Biological Activity

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis via CDK inhibition | |

| Anti-inflammatory | Reduces TNF-α and NO production | |

| Antioxidant | Mitigates oxidative stress |

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study: Anti-inflammatory Effects

In vitro assays revealed that treatment with the compound significantly reduced the levels of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). The reduction in NO production was measured using Griess reagent, showing a decrease of approximately 60% compared to untreated controls .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1).

- Purify via ethanol crystallization or ethyl acetate extraction.

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar acetamide derivatives?

Answer :

Yield discrepancies often arise from:

Q. Methodological Resolution :

- Conduct Design of Experiments (DoE) to optimize solvent ratios and temperature.

- Compare HPLC purity profiles post-purification to identify losses.

Advanced: What analytical techniques are recommended for characterizing crystallographic properties?

Q. Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond angles/intermolecular interactions (e.g., sulfonyl-oxygen hydrogen bonding, as in ).

- Powder XRD : Assess polymorphic forms (critical for bioavailability studies).

- DSC/TGA : Determine thermal stability (melting/decomposition points).

Case Study : highlights centrosymmetric head-to-tail interactions in analogous compounds, guiding crystallization strategies.

Safety: What protocols are essential for handling this compound during synthesis?

Q. Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential acetic anhydride fumes ().

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (per ).

Solubility: How can solubility challenges be addressed during experimental design?

Q. Answer :

- Solvent screening : Test DMSO, ethanol, or acetone (solubility >60 µg/mL in polar aprotic solvents, inferred from ).

- Co-solvents : Use water-DMSO mixtures for in vitro assays.

- Surfactants : Polysorbate-80 for hydrophobic phases.

Pharmacological: What in vitro models are suitable for evaluating bioactivity?

Q. Answer :

- Enzyme assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- Cell-based models : Use HEK293 or HepG2 cells for cytotoxicity screening (see for analogous biochemical applications).

- Dose-response studies : Start at 10 µM, with 72-hour exposure for IC₅₀ determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.